molecular formula C22H23N3O2 B4977297 [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

Cat. No.: B4977297
M. Wt: 361.4 g/mol
InChI Key: UWSOQIIWCNZMOR-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpyrazole moiety, and a piperidinylmethanone group

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-19-12-10-17(11-13-19)21-20(22(26)24-14-6-3-7-15-24)16-25(23-21)18-8-4-2-5-9-18/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOQIIWCNZMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the attachment of the piperidinylmethanone group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent, anti-inflammatory compound, and neuroprotective agent .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its versatility allows for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties.

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